![molecular formula C25H23NO B288073 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288073.png)
4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is known for its unique chemical structure and properties that make it a suitable candidate for various scientific studies.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole is not well understood. However, studies have suggested that the compound may interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole may have various biochemical and physiological effects. The compound has been studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole in lab experiments include its unique chemical structure and properties, which make it a suitable candidate for various scientific studies. However, the limitations of using the compound include its high cost and limited availability.
Future Directions
There are several future directions for the study of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole. These include further studies to understand the mechanism of action of the compound, its potential applications in the treatment of various diseases, and its use in material science and chemistry. Additionally, future studies could focus on the development of more efficient synthesis methods for the compound to increase its availability and reduce its cost.
Conclusion:
In conclusion, 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been studied for its potential applications in medicine, chemistry, and material science. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole involves the reaction of phenylacetylene with 2,4-hexadien-1-ol in the presence of a catalyst. The reaction proceeds through a series of steps to form the desired product. The synthesis method has been optimized to achieve high yields of the compound.
Scientific Research Applications
The unique chemical structure and properties of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole make it a suitable candidate for various scientific research applications. The compound has been studied for its potential applications in the fields of medicine, chemistry, and material science.
properties
Product Name |
4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole |
---|---|
Molecular Formula |
C25H23NO |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H23NO/c1-2-4-22(5-3-1)24-17-27-25(26-24)23-16-20-11-10-18-6-8-19(9-7-18)12-14-21(23)15-13-20/h1-9,13,15-16,24H,10-12,14,17H2/t24-/m1/s1 |
InChI Key |
VZULFXOISGPNRU-XMMPIXPASA-N |
Isomeric SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C4=N[C@H](CO4)C5=CC=CC=C5 |
SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C4=NC(CO4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C4=NC(CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.